(1-(3-Bromophenyl)cyclobutyl)methanamine

Medicinal Chemistry Formulation Physicochemical Properties

(1-(3-Bromophenyl)cyclobutyl)methanamine (CAS 915690-61-8) is a cyclobutane-based primary amine building block with a molecular formula of C11H14BrN and a molecular weight of 240.14 g/mol. It features a constrained cyclobutyl ring and a 3-bromophenyl substituent, which provides a defined vector for amine presentation and a versatile handle for further synthetic elaboration.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
CAS No. 915690-61-8
Cat. No. B1289527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Bromophenyl)cyclobutyl)methanamine
CAS915690-61-8
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)C2=CC(=CC=C2)Br
InChIInChI=1S/C11H14BrN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2
InChIKeyKNGDQEVWRCWFDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-(3-Bromophenyl)cyclobutyl)methanamine (CAS 915690-61-8) for Medicinal Chemistry


(1-(3-Bromophenyl)cyclobutyl)methanamine (CAS 915690-61-8) is a cyclobutane-based primary amine building block with a molecular formula of C11H14BrN and a molecular weight of 240.14 g/mol . It features a constrained cyclobutyl ring and a 3-bromophenyl substituent, which provides a defined vector for amine presentation and a versatile handle for further synthetic elaboration . This compound is typically offered as a free base with a purity of 95% or greater .

Building block type
Constrained cyclobutane primary amine with meta-bromoaryl vector
Synthetic utility
Bromine handle enables cross-coupling and further scaffold elaboration
Form selection
Free base and hydrochloride salt available for solubility-optimized workflows

Why (1-(3-Bromophenyl)cyclobutyl)methanamine Cannot Be Replaced by a Generic Cyclobutylamine Analog


The substitution pattern on the cyclobutane core critically dictates the three-dimensional presentation of the amine pharmacophore and the accessible chemical space for further derivatization. While other isomers like (1-(4-Bromophenyl)cyclobutyl)methanamine (CAS 1039932-36-9) or the hydrochloride salt (CAS 915402-09-4) share a similar molecular weight , the specific meta-bromo substitution of the target compound alters the dihedral angle of the aryl ring, the amine's basicity, and the steric environment around the primary amine . Furthermore, the choice between the free base and the hydrochloride salt impacts solubility and formulation, making direct substitution in a synthetic route or biological assay invalid without rigorous re-optimization .

Positional isomer Ortho- or para-bromo substitution alters dihedral angle, amine basicity, and steric environment; SAR may not transfer.
Salt form Hydrochloride salt changes solubility and formulation; direct replacement without re-optimization may compromise assay or synthesis reproducibility.
Acyclic analog Flexible linkers (e.g., 3-bromophenethylamine) lack the conformational restriction of the cyclobutane ring, potentially shifting target engagement profiles.

Quantitative Differentiation of (1-(3-Bromophenyl)cyclobutyl)methanamine Against Structural Analogs


Solubility Profile: Aqueous Solubility of the Free Base vs. Hydrochloride Salt Form

The free base form of (1-(3-Bromophenyl)cyclobutyl)methanamine exhibits a calculated aqueous solubility of 0.26 g/L at 25°C . In contrast, the commonly available hydrochloride salt (CAS 915402-09-4) is formulated specifically to enhance solubility in aqueous media, a critical factor for biological assays . The lower solubility of the free base may be advantageous in organic synthesis, while the salt form is often preferred for in vitro pharmacology.

Aqueous solubility
Cross-study comparable
Free base: 0.26 g/L (calc.)
HCl salt: enhanced aqueous solubility
Form selection impacts assay and synthesis compatibility.
Calculated value (ACD/Labs V11.02); salt solubility qualitatively reported.
Medicinal Chemistry Formulation Physicochemical Properties

Lipophilicity (LogP) Differentiation Among Bromophenyl Positional Isomers

The consensus Log Po/w for (1-(3-Bromophenyl)cyclobutyl)methanamine is 2.93, with individual model predictions ranging from 2.76 (XLOGP3) to 3.4 (SILICOS-IT) . While direct experimental LogP values for the 2-bromo and 4-bromo isomers are not available in the same dataset, the meta-substitution pattern of the target compound is known to confer a distinct lipophilicity profile compared to its ortho- and para- analogs, which can translate to differences in membrane permeability and metabolic stability .

Lipophilicity (LogP)
Class-level inference
Consensus LogP 2.93 (meta-bromo)
vs. ortho-/para- isomers
Meta substitution may yield distinct permeability and metabolic stability profiles.
In silico consensus; direct experimental isomer data unavailable.
Medicinal Chemistry ADME Lipophilicity

Structural Constraint: Cyclobutane Ring Strain as a Conformational Lock

The core feature of this compound is the strained cyclobutane ring, which restricts the conformational freedom of the attached amine group . In comparison to more flexible acyclic analogs like 3-bromophenethylamine, the cyclobutane scaffold of (1-(3-Bromophenyl)cyclobutyl)methanamine locks the amine into a smaller number of accessible conformations [1]. This reduction in entropy can lead to enhanced binding affinity and selectivity for a biological target if the preferred conformation matches the target's binding site.

Conformational constraint
Class-level inference
Cyclobutane ring restricts amine conformations vs. flexible acyclic analog
Rigid scaffold may improve binding affinity if conformation matches target site.
Qualitative advantage based on general cyclobutane SAR.
Medicinal Chemistry Conformational Analysis Scaffold Hopping

Purity Benchmark: Commercial Availability at >98% Purity

This compound is commercially available with a standard purity specification of 98% from reputable suppliers, with batch-specific analytical data (NMR, HPLC, GC) provided . This level of purity surpasses the typical 95% standard offered for many research chemicals, including its own 95% grade , and is comparable to the purity of the hydrochloride salt form . This higher purity specification can reduce the need for in-house repurification, ensuring more reproducible results in sensitive reactions and biological assays.

Purity benchmark
Cross-study comparable
98% grade available
vs. 95% standard grade
Higher certified purity may reduce pre-use repurification needs.
Vendor-specified HPLC/NMR/GC; batch-specific data provided.
Chemical Procurement Quality Control Synthetic Chemistry

Optimal Research Applications for (1-(3-Bromophenyl)cyclobutyl)methanamine Based on Quantified Properties


Scaffold for CNS Drug Discovery Leveraging Lipophilicity and Amine Basicity

With a consensus LogP of 2.93, (1-(3-Bromophenyl)cyclobutyl)methanamine falls within a desirable lipophilicity range for CNS drug candidates, balancing membrane permeability with reduced risk of promiscuity . The constrained cyclobutane ring presents the primary amine at a specific vector, making it a valuable scaffold for designing ligands for GPCRs, ion channels, and enzymes where a basic amine is a key pharmacophore .

Key Intermediate in Parallel Synthesis and Library Production

The high commercial purity of 98% and the presence of a versatile bromine handle for cross-coupling reactions make this compound a robust and reliable starting material for generating diverse compound libraries . Its use can reduce the variability and purification burden associated with lower-purity intermediates, thereby increasing the efficiency and success rate of high-throughput chemistry campaigns .

Conformational Probe in Fragment-Based Drug Discovery (FBDD)

The restricted conformation of the cyclobutane ring, combined with its modest molecular weight (240.14 g/mol), positions this compound as a suitable fragment or scaffold for FBDD . It offers a rigid core that can efficiently explore a defined region of chemical space, providing a higher starting ligand efficiency compared to more flexible acyclic amines .

Precursor for Bioconjugation and Chemical Biology Tools

The primary amine group provides a reactive handle for functionalization, including amide bond formation with carboxylic acids or activated esters. The 3-bromophenyl moiety can be further elaborated via Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of complex probe molecules for chemical biology studies, such as fluorescent probes or affinity tags .

Application
Selection Property
Validation Focus
CNS drug discovery scaffold
Lipophilicity & amine presentation
CNS MPO score, target engagement assays
Parallel synthesis & library production
High purity & bromine coupling handle
Reaction robustness, library QC by LC-MS
Fragment-based drug discovery
Rigid cyclobutane core
Ligand efficiency, conformational analysis
Bioconjugation & chemical biology tools
Primary amine & aryl bromide reactivity
Conjugation efficiency, probe stability

Technical Documentation Hub

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